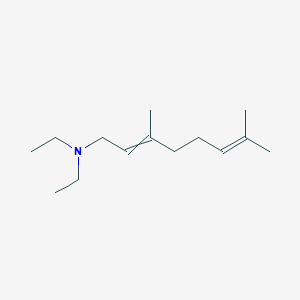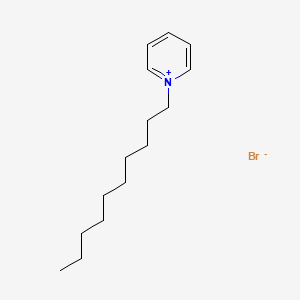
1-Decylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decylpyridinium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various applications, including as a disinfectant and antiseptic. The compound consists of a pyridinium ring with a decyl chain attached to the nitrogen atom and a bromide ion as the counterion.
Méthodes De Préparation
1-Decylpyridinium bromide can be synthesized through the quaternization of pyridine with decyl bromide. The reaction typically involves heating pyridine with decyl bromide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C5H5N+C10H21Br→C15H26BrN
In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Decylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: this compound can form complexes with various metal ions, which can alter its antimicrobial properties.
Common reagents used in these reactions include halide salts for substitution and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Decylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies of membrane interactions due to its surfactant properties.
Medicine: It has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Mécanisme D'action
The antimicrobial activity of 1-Decylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound’s hydrophobic decyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged pyridinium head, which interacts with negatively charged components of the microbial cell surface .
Comparaison Avec Des Composés Similaires
1-Decylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer alkyl chain, CTAB is also used as a disinfectant and surfactant.
Cetylpyridinium Chloride (CPC): Another pyridinium-based compound, CPC is commonly used in mouthwashes and throat lozenges for its antimicrobial properties.
Dimethyl Dodecyl Ammonium Chloride (DDAC): A quaternary ammonium compound with a shorter alkyl chain, DDAC is used in disinfectants and sanitizers.
This compound is unique in its balance of hydrophobic and hydrophilic properties, making it effective in a variety of applications while maintaining low toxicity compared to some other quaternary ammonium compounds.
Propriétés
Numéro CAS |
2534-65-8 |
|---|---|
Formule moléculaire |
C15H26BrN |
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
1-decylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
SPFVNQBOHYXSMM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


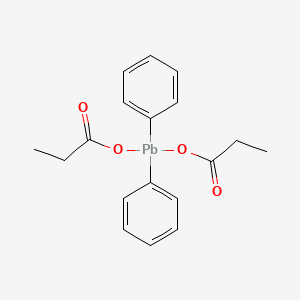
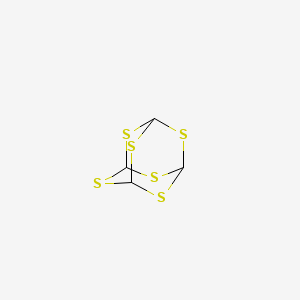
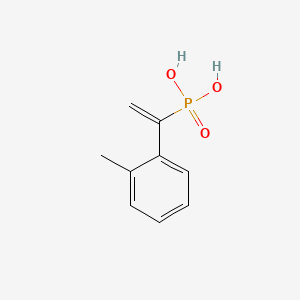
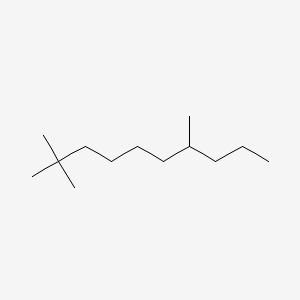


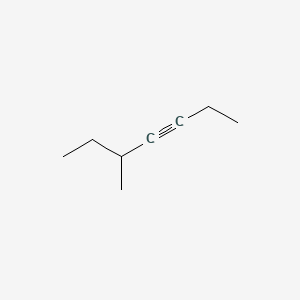
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

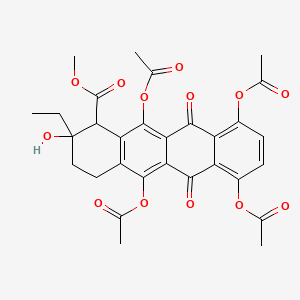
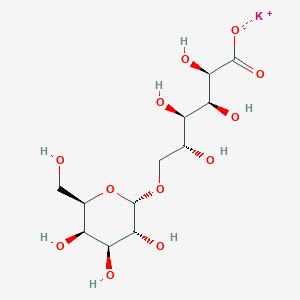
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
